molecular formula C15H15BrN4 B2873585 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile CAS No. 2415553-84-1

3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

Cat. No. B2873585
CAS RN: 2415553-84-1
M. Wt: 331.217
InChI Key: IBUPQZLRQSUPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1H-pyrazole is a heteroaryl halide . It’s a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It’s also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .


Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives can be quite diverse, depending on the specific substituents present on the pyrazole ring .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a fundamental aspect of organic synthesis and medicinal chemistry. The presence of a 4-bromo-1H-pyrazolyl group in the compound makes it a valuable precursor for synthesizing a wide range of heterocyclic compounds. These compounds are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities .

Development of Antimicrobial Agents

The pyrazole moiety is known for its antimicrobial properties. This compound could be used to synthesize new antimicrobial agents that can act against resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance (AMR) .

Anti-inflammatory and Analgesic Drug Design

Compounds containing the pyrazole ring have been reported to exhibit anti-inflammatory and analgesic activities. The subject compound could serve as a scaffold for designing drugs that target inflammatory pathways and pain receptors .

Anticancer Research

The structural complexity of this compound, including the azetidine and benzonitrile groups, may interact with various biological targets. It could be explored for its potential use in anticancer research, possibly leading to the development of novel chemotherapeutic agents .

Molecular Probes for Biological Studies

Due to its unique structure, this compound could be modified to create molecular probes. These probes can be used to study biological processes, such as enzyme-substrate interactions, receptor-ligand binding, and cellular signaling pathways .

Material Science Applications

The bromine atom present in the compound provides a reactive site for further functionalization, which can be exploited in material science. It could be used to create novel polymers or coatings with specific properties, such as increased durability or chemical resistance .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. Some pyrazole derivatives can be hazardous .

Future Directions

Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the future research directions could involve exploring these areas further.

properties

IUPAC Name

3-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4/c16-15-6-18-20(11-15)10-14-8-19(9-14)7-13-3-1-2-12(4-13)5-17/h1-4,6,11,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUPQZLRQSUPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C#N)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

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